2-Chlorobenzo[f][1,7]naphthyridine
Description
Structure
3D Structure
Properties
CAS No. |
62141-00-8 |
|---|---|
Molecular Formula |
C12H7ClN2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-chlorobenzo[f][1,7]naphthyridine |
InChI |
InChI=1S/C12H7ClN2/c13-8-5-10-9-3-1-2-4-11(9)15-7-12(10)14-6-8/h1-7H |
InChI Key |
DGBIUJDRPUCMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CC(=C3)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Chlorobenzo F 1 2 Naphthyridine and Its Derivatives
Nucleophilic Substitution Reactions (SNAr) on Halogenated Positions
The presence of a chlorine atom on the benzo[f] nsc.ruresearchgate.netnaphthyridine scaffold renders the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a hallmark of many halogenated nitrogen-containing heterocyclic compounds. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine rings facilitates the attack of nucleophiles on the carbon atom bearing the halogen.
Studies on related chloro-substituted naphthyridine and benzonaphthyridine systems have demonstrated the feasibility of displacing the chloride with a variety of nucleophiles. For instance, research on 4-chloro-2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine has shown that the halogen can be substituted by both nitrogen and sulfur nucleophiles. nsc.ruosi.lv This suggests that 2-chlorobenzo[f] nsc.ruresearchgate.netnaphthyridine would readily react with amines, thiols, and other nucleophilic species to yield a range of functionalized derivatives.
The general mechanism for the SNAr reaction involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring system, resulting in the substituted product. The rate and success of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Below is a table illustrating the expected nucleophilic substitution reactions of 2-chlorobenzo[f] nsc.ruresearchgate.netnaphthyridine based on the reactivity of analogous compounds.
| Nucleophile | Expected Product |
| Ammonia | 2-Aminobenzo[f] nsc.ruresearchgate.netnaphthyridine |
| Primary/Secondary Amines | N-Substituted 2-aminobenzo[f] nsc.ruresearchgate.netnaphthyridines |
| Hydrazine | 2-Hydrazinylbenzo[f] nsc.ruresearchgate.netnaphthyridine |
| Sodium Methoxide | 2-Methoxybenzo[f] nsc.ruresearchgate.netnaphthyridine |
| Sodium Thiophenoxide | 2-(Phenylthio)benzo[f] nsc.ruresearchgate.netnaphthyridine |
These substitution reactions are crucial for the synthesis of novel benzo[f] nsc.ruresearchgate.netnaphthyridine derivatives with potential applications in medicinal chemistry and materials science.
Electrophilic Substitution Reactions (SEAr)
Electrophilic aromatic substitution (SEAr) on the benzo[f] nsc.ruresearchgate.netnaphthyridine ring system is also a significant aspect of its chemical reactivity. The fused aromatic rings can undergo reactions with various electrophiles, although the position of substitution is directed by the electronic effects of the nitrogen atoms and the existing substituents. The nitrogen atoms generally deactivate the ring towards electrophilic attack, making these reactions less facile than in benzene (B151609).
Research on the reactivity of benzo[f] nsc.ruresearchgate.netnaphthyridin-7-amine has provided insights into the electrophilic substitution patterns of this heterocyclic system. researchgate.net Diazaphenanthrenes, which are isomers of benzonaphthyridines, are known to undergo electrophilic substitution reactions, with nitration products being subsequently reduced to form the corresponding amines. researchgate.net
The reaction of 2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine with various electrophiles has also been studied, indicating that the benzonaphthyridine core is amenable to such transformations. nsc.ruosi.lv Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions, such as the choice of acid catalyst and temperature, are critical for achieving the desired substitution and avoiding unwanted side reactions.
Oxidation and Reduction Pathways of the Fused Naphthyridine System
The fused naphthyridine system in 2-chlorobenzo[f] nsc.ruresearchgate.netnaphthyridine can undergo both oxidation and reduction reactions. The nitrogen atoms are susceptible to oxidation, typically leading to the formation of N-oxides. The oxidation of 1,5-naphthyridines with peracids like m-CPBA is a known transformation and can lead to chlorinated products in the presence of reagents like POCl₃. nih.gov This suggests that 2-chlorobenzo[f] nsc.ruresearchgate.netnaphthyridine could be oxidized at one or both nitrogen atoms, depending on the reaction conditions. The resulting N-oxides can serve as intermediates for further functionalization of the heterocyclic ring.
Studies on 2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine have also explored its oxidation reactions, further supporting the potential for such transformations in the benzo[f] nsc.ruresearchgate.netnaphthyridine series. nsc.ruosi.lv
Reduction of the naphthyridine ring system is also possible. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the partial or complete saturation of one or both of the pyridine (B92270) rings. The specific outcome of the reduction depends on the catalyst, solvent, and reaction conditions.
Reactivity towards Formation of Metal Complexes
The nitrogen atoms in the benzo[f] nsc.ruresearchgate.netnaphthyridine ring system possess lone pairs of electrons, making them excellent ligands for the formation of coordination complexes with a variety of metal ions. The geometry of the nitrogen atoms in the 1,7-naphthyridine (B1217170) core allows for chelation, where the ligand binds to a central metal ion at two or more points.
While specific studies on the metal complexes of 2-chlorobenzo[f] nsc.ruresearchgate.netnaphthyridine are not detailed in the provided search results, the complexing ability of related naphthyridine and benzonaphthyridine isomers is well-documented. For instance, a rigid dinucleating naphthyridine-based ligand has been used to synthesize bimetallic magnesium complexes. chemrxiv.org This demonstrates the ability of the naphthyridine framework to coordinate with metal centers.
Furthermore, the formation of metal complexes with ligands containing benzimidazole, a related heterocyclic system, has been extensively studied. rsc.org The stability and properties of these metal complexes are dependent on the nature of the metal ion, the ligand, and the coordination geometry. The formation of such complexes can significantly alter the electronic and photophysical properties of the benzonaphthyridine ligand, leading to potential applications in catalysis, sensing, and materials science.
Computational and Theoretical Investigations on Benzo F 1 2 Naphthyridines
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic and photophysical properties of molecules. These methods are routinely applied to heterocyclic systems to predict their behavior and guide experimental work. For a molecule like 2-Chlorobenzo[f] nih.govsemanticscholar.orgnaphthyridine, these calculations would offer profound insights into its fundamental characteristics.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
For 2-Chlorobenzo[f] nih.govsemanticscholar.orgnaphthyridine, the HOMO is expected to be distributed primarily over the electron-rich aromatic rings, while the LUMO would likely be centered on the electron-deficient pyridine (B92270) ring and influenced by the electron-withdrawing chloro substituent. DFT studies on similar chlorinated aza-aromatic compounds have shown that halogen substitution can lower both HOMO and LUMO energy levels, with a notable effect on the electrostatic potential map. For instance, in a study of dimeric aza-BODIPY and its chlorinated form, DFT computations revealed that the HOMO-LUMO gap of the dichloro-derivative was smaller than that of the parent molecule by 35.0 meV researchgate.net.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Chlorobenzo[f] nih.govsemanticscholar.orgnaphthyridine (Note: These are representative values based on typical DFT calculations for similar heterocyclic systems and are for illustrative purposes only.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -2.20 |
| HOMO-LUMO Gap | 4.30 |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.commdpi.comresearchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For 2-Chlorobenzo[f] nih.govsemanticscholar.orgnaphthyridine, TD-DFT calculations would likely predict several absorption bands in the UV-Vis region, corresponding to π→π* and n→π* transitions. The chloro substituent and the extended π-system of the benzo[f] nih.govsemanticscholar.orgnaphthyridine core would influence the positions of these absorption maxima. It is common for computational predictions to be compared with experimental spectra to validate the chosen theoretical model, which typically involves selecting an appropriate functional and basis set. mdpi.com Studies on other heterocyclic systems have demonstrated that TD-DFT can reproduce experimental UV-Vis spectra with good accuracy, often with errors in λmax of less than 10%. mdpi.com
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching. The NLO response of a molecule is governed by its hyperpolarizability. DFT is a powerful tool for calculating the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) of molecules.
A computational study on 2,7-naphthyridine derivatives demonstrated that the introduction of donor and acceptor groups through a π-bridge can significantly enhance NLO properties. rsc.orgrsc.org The study showed that compared to the parent naphthyridine, these push-pull chromophores exhibited smaller HOMO-LUMO gaps and larger hyperpolarizability values. rsc.orgrsc.org For 2-Chlorobenzo[f] nih.govsemanticscholar.orgnaphthyridine, the presence of the fused benzene (B151609) ring and the chloro substituent would modulate its NLO properties. Computational analysis could predict how these structural features influence the hyperpolarizability and assess its potential for use in optical switching devices. The investigation of naphthalimide derivatives has also shown that such compounds can have significant third-order NLO polarizabilities, indicating their potential for NLO applications. nih.gov
Table 2: Calculated Non-Linear Optical Properties for 2,7-Naphthyridine Derivatives (Illustrative Data) (Source: Adapted from a DFT study on 2,7-naphthyridine derivatives) rsc.orgrsc.org
| Compound | Energy Gap (eV) | First Hyperpolarizability (β) (a.u.) |
| Naphthyridine (Parent) | 5.50 | 0.00 |
| Donor-π-Acceptor Derivative 1 | 3.20 | 1500 |
| Donor-π-Acceptor Derivative 2 | 2.80 | 2500 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological effects.
In a QSAR study, various molecular descriptors are calculated for a set of compounds with known biological activity. These descriptors quantify different aspects of the molecular structure, such as its electronic properties, size, shape, and hydrophobicity. Statistical methods are then used to build a mathematical model that correlates these descriptors with the biological activity.
For a compound like 2-Chlorobenzo[f] nih.govsemanticscholar.orgnaphthyridine, a range of molecular descriptors can be calculated using computational methods. These descriptors can then be used to infer potential biological interactions. Key descriptors include:
Hardness (η): A measure of the resistance of a molecule to changes in its electron distribution. It is related to the HOMO-LUMO gap.
Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity. researchgate.net
Partition Coefficient (log P): A measure of the hydrophobicity of a molecule, which influences its ability to cross cell membranes.
Hydration Energy: The energy released when a molecule is dissolved in water, which is also related to its solubility and interactions with biological systems.
QSAR studies on various ionic liquids have shown the importance of these descriptors in predicting biological activity and physicochemical properties. mdpi.comsemanticscholar.org By calculating these descriptors for 2-Chlorobenzo[f] nih.govsemanticscholar.orgnaphthyridine, it would be possible to place it within existing QSAR models for related compounds and predict its potential biological activities.
Table 3: Key Molecular Descriptors for QSAR Analysis
| Descriptor | Definition | Relevance to Biological Interactions |
| Hardness (η) | Resistance to change in electron distribution | Relates to reactivity and stability in biological environments. |
| Ionization Potential (IP) | Energy to remove an electron | Influences charge transfer interactions with biological targets. |
| Electron Affinity (EA) | Energy released upon adding an electron | Affects the ability to accept electrons in redox processes. |
| Electronegativity (χ) | Ability to attract electrons | Governs the nature of intermolecular interactions. |
| Partition Coefficient (log P) | Hydrophobicity | Key for membrane permeability and reaching target sites. |
| Hydration Energy | Energy of solvation in water | Influences solubility and bioavailability. |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is extensively used in drug design to understand how a potential drug molecule might interact with its biological target at the atomic level.
For 2-Chlorobenzo[f] nih.govsemanticscholar.orgnaphthyridine, molecular docking simulations could be performed to predict its binding mode and affinity to various protein targets. The chloro-substituent can play a significant role in these interactions. Halogen bonds, which are noncovalent interactions between a halogen atom and a nucleophilic site, are increasingly recognized as important in protein-ligand binding. nih.govconicet.gov.arresearchgate.netacs.org Docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the amino acid residues in the protein's active site. nih.govresearchgate.net
For example, a docking study of halogen-based inhibitors with the enzyme 17β-HSD1 showed that halogenated compounds achieved high binding-free energies, with the binding affinity increasing with the size of the halogen (F < Cl < Br < I). nih.gov Similarly, docking simulations of 2-Chlorobenzo[f] nih.govsemanticscholar.orgnaphthyridine into the active sites of relevant enzymes could provide valuable information about its potential as an inhibitor and guide the design of more potent analogues.
Ligand-Target Binding Site Analysis
Direct ligand-target binding site analysis for 2-Chlorobenzo[f] nih.govnih.govnaphthyridine has not been specifically reported. However, molecular docking studies on analogous compounds, such as the angularly fused pentacyclic 13H-benzo[f]chromeno[4,3-b] nih.govnih.govnaphthyridines, offer a predictive glimpse into the types of interactions that the benzo[f] nih.govnih.govnaphthyridine scaffold can form within a biological target's binding site. nih.gov
In these related systems, the planar aromatic structure of the benzo[f] nih.govnih.govnaphthyridine core is instrumental in its binding. Molecular docking simulations of these compounds with DNA topoisomerase I revealed that they intercalate into the DNA single-strand cleavage site. nih.gov The primary forces driving this interaction are van der Waals forces and π-π stacking interactions with the DNA bases. nih.gov For instance, specific derivatives of 13H-benzo[f]chromeno[4,3-b] nih.govnih.govnaphthyridine were found to engage in van der Waals interactions with key amino acid residues such as Arg364, Pro431, Thr718, and Asn722 of topoisomerase I. nih.gov
When docked with topoisomerase IIα, the benzo[f]chromeno[4,3-b] nih.govnih.govnaphthyridine ring was observed to stack between the DNA bases at the cleavage site, predominantly through π-π stacking interactions. nih.gov Notably, in this particular docking study, hydrogen bond interactions with the topoisomerase IIα enzyme itself were not observed for the core structure. nih.gov
These findings suggest that the benzo[f] nih.govnih.govnaphthyridine moiety of 2-Chlorobenzo[f] nih.govnih.govnaphthyridine would likely also participate in binding primarily through non-covalent interactions, with a strong propensity for intercalation into DNA or interaction with aromatic residues in a protein binding pocket via π-π stacking. The presence of the chlorine atom could further influence these interactions through steric and electronic effects, potentially leading to altered binding affinity and selectivity, though specific studies are needed to confirm this.
Table 1: Predicted Ligand-Target Interactions for the Benzo[f] nih.govnih.govnaphthyridine Scaffold Based on Analogous Compounds
| Interaction Type | Interacting Partner(s) | Key Amino Acid Residues (in Topo I) | Reference |
|---|---|---|---|
| π-π Stacking | DNA bases, Aromatic amino acid side chains | Not Applicable | nih.gov |
Intermolecular Interaction Analysis (e.g., hydrogen bonding, π-π stacking)
A detailed intermolecular interaction analysis specifically for 2-Chlorobenzo[f] nih.govnih.govnaphthyridine is not currently available. However, based on its chemical structure and studies of similar molecules, several key intermolecular interactions can be predicted to play a significant role in its solid-state packing and interactions with biological macromolecules.
π-π Stacking: The extensive aromatic system of the benzo[f] nih.govnih.govnaphthyridine core strongly suggests that π-π stacking would be a dominant intermolecular interaction. nih.govnih.gov This type of non-covalent interaction is crucial for the stabilization of crystal structures and for the binding of aromatic ligands to biological targets. nih.govmdpi.com Computational studies on other aromatic and heteroaromatic systems have extensively modeled these interactions, highlighting the importance of parallel-displaced or T-shaped geometries to maximize favorable interactions and minimize electrostatic repulsion. nih.govmdpi.com In the context of related benzo[f] nih.govnih.govnaphthyridine derivatives, π-π stacking with DNA bases was identified as a key binding feature in molecular docking simulations. nih.gov
Hydrogen Bonding: While the parent benzo[f] nih.govnih.govnaphthyridine has nitrogen atoms that can act as hydrogen bond acceptors, the potential for hydrogen bonding in 2-Chlorobenzo[f] nih.govnih.govnaphthyridine would depend on the interacting partner. The nitrogen atoms in the naphthyridine rings could interact with hydrogen bond donors from other molecules. In the aforementioned studies of analogous compounds, direct hydrogen bonding with the target enzyme was not observed, with π-π stacking and van der Waals forces being the predominant interactions. nih.gov However, this does not preclude the possibility of hydrogen bonding in other contexts, for example, with solvent molecules or other co-formers in a crystal lattice.
Halogen Bonding: The presence of a chlorine atom at the 2-position introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. While not as strong as hydrogen bonds, halogen bonds can be highly directional and play a significant role in crystal engineering and ligand-protein interactions. Computational studies on other halogenated aromatic compounds have quantified the energetic contributions of these interactions.
Table 2: Potential Intermolecular Interactions for 2-Chlorobenzo[f] nih.govnih.govnaphthyridine
| Interaction Type | Structural Feature(s) Involved | Potential Significance |
|---|---|---|
| π-π Stacking | Fused aromatic rings | Crystal packing, intercalation into DNA, binding to aromatic residues |
| Hydrogen Bonding | Naphthyridine nitrogen atoms (as acceptors) | Solvation, crystal packing, interaction with donor groups in a binding site |
| Halogen Bonding | Chlorine atom at the 2-position (as a donor) | Directional control in crystal packing, specific interactions in a binding pocket |
Structure Activity Relationship Sar Principles in Benzo F 1 2 Naphthyridine Chemical Biology
Influence of Substituents on Molecular Recognition and Interactions
The biological activity of benzo[f] researchgate.netresearchgate.netnaphthyridine derivatives is intricately linked to the nature and position of various substituents on the core structure. The introduction of a chloro group at the 2-position, for instance, can significantly alter the electronic and steric properties of the molecule, thereby influencing its interactions with biological macromolecules.
The reactivity of the benzo[f] researchgate.netresearchgate.netnaphthyridine core can be modulated by the presence of different functional groups. For example, studies on related benzo[c] researchgate.netresearchgate.netnaphthyridine systems have shown that the presence of a methyl group can influence the molecule's reactivity in alkylation, oxidation, and electrophilic substitution reactions. nsc.ru The introduction of a chlorine atom, as in 4-chloro-2-methyl-6-phenylbenzo[c] researchgate.netresearchgate.netnaphthyridine, demonstrates that halogenation is a feasible synthetic strategy and that the resulting chloro-derivative can undergo further nucleophilic substitution, indicating its potential as a versatile intermediate for creating a library of analogs for SAR studies. nsc.ru
While direct SAR data for 2-Chlorobenzo[f] researchgate.netresearchgate.netnaphthyridine is not extensively documented in publicly available literature, general principles from related heterocyclic compounds can provide valuable insights. For instance, in a series of 1,8-naphthyridine (B1210474) derivatives, the presence and nature of substituents at various positions were found to be critical for their cytotoxic activity. It was observed that a 6-unsubstituted 1,8-naphthyridine structure exhibited more potent cytotoxic activity against murine P388 leukemia compared to its 6-fluoro analogue. mdpi.com Furthermore, the introduction of a chloro or trifluoromethyl group at the C-5 position decreased cytotoxic activity, highlighting the sensitivity of the scaffold to electronic modifications at specific sites. mdpi.com
The synthesis of 5-aryl-benzo[f] researchgate.netresearchgate.netnaphthyridines has been achieved through multicomponent reactions, providing a platform for introducing a wide variety of substituents on the aryl ring. researchgate.net This allows for a systematic investigation of how different electronic and steric features on this part of the molecule affect biological activity, which is a crucial aspect of SAR studies. The benzo[f] researchgate.netresearchgate.netnaphthyridine core itself is considered a valuable scaffold for such studies due to its presence in various bioactive products. researchgate.net
Table 1: Influence of Substituents on the Activity of Naphthyridine Derivatives
| Scaffold | Position of Substitution | Substituent | Observed Effect on Activity | Reference |
| 1,8-Naphthyridine | C-6 | Fluoro | Decreased cytotoxic activity compared to unsubstituted | mdpi.com |
| 1,8-Naphthyridine | C-5 | Chloro | Decreased cytotoxic activity | mdpi.com |
| 1,8-Naphthyridine | C-5 | Trifluoromethyl | Decreased cytotoxic activity | mdpi.com |
| Benzo[c] researchgate.netresearchgate.netnaphthyridine | C-4 | Chloro | Allows for further nucleophilic substitution | nsc.ru |
Design Principles for Modulating Ligand-Target Affinities
The rational design of ligands with high affinity and selectivity for a specific biological target is a cornerstone of modern drug discovery. For benzo[f] researchgate.netresearchgate.netnaphthyridine derivatives, several design principles can be applied to modulate their interaction with target proteins, such as kinases or poly (ADP-ribose) polymerase (PARP) enzymes.
One key strategy is "scaffold hopping," where a known inhibitor's core is replaced with a different scaffold, like benzo[f] researchgate.netresearchgate.netnaphthyridine, while retaining key binding interactions. This approach has been successfully used in the design of kinase inhibitors. ekb.eg The design of such inhibitors often involves creating a library of derivatives with systematic variations in substituents to probe the chemical space around the scaffold and optimize interactions with the target's binding site.
For instance, in the design of PARP1 inhibitors based on the benzo[de] researchgate.netresearchgate.netnaphthyridin-7(8H)-one scaffold, a key design element was the introduction of a functionalized long-chain appendage. nih.gov This strategy led to the development of potent inhibitors with nanomolar efficacy. The initial lead compound showed high enzymatic inhibitory activity but only moderate cellular potency. Further optimization of the appendage resulted in a second-generation inhibitor with significantly improved cellular potency, demonstrating the importance of designing moieties that can effectively interact with the target within a cellular context. nih.gov
Computational methods such as molecular docking and molecular dynamics simulations can play a crucial role in guiding the design of new ligands. nih.gov These techniques can predict the binding mode of a ligand within a protein's active site and estimate the binding affinity. This information can then be used to prioritize the synthesis of compounds with the highest predicted activity and to suggest modifications that could enhance binding. For example, protein-ligand interaction profiling can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding and can guide the design of new derivatives with improved affinity. nih.gov
Table 2: Design Strategies for Naphthyridine-Based Inhibitors
| Target Class | Design Principle | Example Scaffold | Key Modification | Outcome | Reference |
| Kinases | Scaffold Hopping | Benzo[f] researchgate.netresearchgate.netnaphthyridine | Systematic variation of substituents | Potential for potent and selective inhibitors | ekb.eg |
| PARP1 | Appendage Optimization | Benzo[de] researchgate.netresearchgate.netnaphthyridin-7(8H)-one | Introduction of a functionalized long-chain | Improved cellular potency | nih.gov |
| Various | Computational Design | General Ligands | Prediction of binding modes and affinities | Prioritization of synthetic targets | nih.gov |
Stereochemical Considerations in Fused Naphthyridine Derivatives
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to stereospecific interactions with ligands.
In the context of fused naphthyridine derivatives, the introduction of chiral centers can have a profound impact on their biological activity. For example, in a series of 7-(3-aminopyrrolidinyl)-1,8-naphthyridine derivatives investigated as antitumor agents, the stereochemistry of the aminopyrrolidinyl substituent was found to be critical. mdpi.com The (S,S)-isomer of a trans-3-methoxy-4-methylaminopyrrolidinyl derivative was identified as having the most potent cytotoxic activity against human tumor cell lines, leading to its selection for further development. mdpi.com This highlights that even subtle changes in the spatial arrangement of atoms can lead to significant differences in biological effect.
Advanced Chemical Applications of Benzo F 1 2 Naphthyridine Derivatives
Materials Science Applications
The rigid, planar, and π-conjugated structure of benzo[f] researchgate.netnih.govnaphthyridine derivatives is advantageous for applications in materials science, where such features are crucial for electronic and photonic properties.
Derivatives of naphthyridine are being investigated for their non-linear optical (NLO) properties, which are critical for technologies like optical switching. rsc.org The NLO response of a molecule is governed by its ability to interact with an external electric field, a property significantly enhanced by extended π-conjugation and the presence of both electron-donating and electron-withdrawing groups. nih.gov In related heterocyclic systems like benzodiazepines, the introduction of substituents such as nitro (–NO2) and bromo (–Br) groups has been shown to enhance the second-order hyperpolarizability (γ) to the order of 10⁻³⁴ esu. nih.gov
Theoretical studies using Density Functional Theory (DFT) on related push-pull naphthyridine chromophores have shown that strategic substitution can effectively tune the frontier molecular orbital (FMO) energy gap and hyperpolarizability, which are key parameters for NLO applications. rsc.org The introduction of a chloro-substituent, an electron-withdrawing group, onto the benzo[f] researchgate.netnih.govnaphthyridine framework is a recognized strategy for modulating these electronic properties. This modification can enhance polarization and potentially lead to significant NLO effects, making 2-chlorobenzo[f] researchgate.netnih.govnaphthyridine and its derivatives promising candidates for the development of materials for optoelectronics and photonics. nih.govresearchgate.net
Table 1: NLO Properties of Related Heterocyclic Compounds
| Compound Family | Key Substituents | Measured/Calculated Property | Value | Application |
|---|---|---|---|---|
| Benzodiazepine Derivative | -NO₂, -Br | Second-order Hyperpolarizability (γ) | 10⁻³⁴ esu | Optoelectronics, Photonics nih.gov |
| Benzodiazepine Derivative | -NO₂, -Br | Nonlinear Refractive Index (n₂) | Negative | Optical Switching nih.govresearchgate.net |
| 2,7-Naphthyridine Derivatives | Push-Pull Chromophores | First-order Hyperpolarizability (β) | Enhanced vs. parent | Optical Switching rsc.org |
Organic molecules are gaining traction as sustainable alternatives to inorganic materials in energy storage systems. A significant challenge for small organic molecules is their high solubility in organic electrolytes, which can impede cycling stability and capacity. nih.gov However, research on a related isomer, 3,9-difluoro-6,12-dihydrodibenzo[c,h] nih.govacs.orgnaphthyridine-5,11-dione (FBND), has demonstrated the potential of the benzonaphthyridine scaffold in this area. The FBND framework, featuring an extended π-conjugated system, serves as an exceptional cathode material in lithium-ion batteries (LIBs). nih.gov
The FBND-based cathode delivered a high capacity of 175 mAh g⁻¹ and maintained 90% of its initial capacity over 2000 cycles, showcasing remarkable cycling stability. nih.gov This high performance is attributed to the rigid and stable π-conjugated molecular structure. The success of this dibenzo[c,h] nih.govacs.orgnaphthyridine derivative suggests that other isomers, including functionalized benzo[f] researchgate.netnih.govnaphthyridines, could also serve as effective materials for energy storage, potentially as cathodes or additives in next-generation batteries. nih.gov
The electronic properties that make benzo[f] researchgate.netnih.govnaphthyridine derivatives suitable for NLO applications also make them candidates for investigation as organic semiconductors. The extended π-conjugation across the fused ring system allows for delocalization of electrons, a fundamental requirement for charge transport. Phosphole-based heteroacenes, which share structural similarities in terms of fused aromatic rings, are attracting significant interest for their applications in materials science. beilstein-journals.org The electronic properties of these materials can be tuned through chemical modification, a principle that applies directly to the benzo[f] researchgate.netnih.govnaphthyridine system. beilstein-journals.org While specific semiconductor performance data for 2-chlorobenzo[f] researchgate.netnih.govnaphthyridine is not extensively documented, the inherent structural and electronic features of the parent scaffold mark it as a promising area for future research in organic electronics.
Role as Intermediates in Complex Molecule Synthesis, Including Natural Product Analogues
The benzo[f] researchgate.netnih.govnaphthyridine scaffold is a valuable building block in synthetic organic chemistry. Its derivatives, particularly halogenated versions like 2-chlorobenzo[f] researchgate.netnih.govnaphthyridine, serve as versatile intermediates for constructing more complex molecules, including analogues of biologically active natural products. nih.govmdpi.com
Various synthetic strategies have been developed to construct the core ring system. For example, a cascade process involving a Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and aromatization has been used to produce 5-aryl-benzo[f] researchgate.netnih.govnaphthyridines. researchgate.net Classical methods like the Skraup synthesis are also employed to create related annulated naphthyridines. nih.gov
Once the core is formed, a chloro-substituent acts as a reactive handle for further functionalization. Chloro-derivatives of heterocyclic systems, such as 2-chloro-benzimidazoles, are known to be useful intermediates for synthesizing active compounds. google.com Similarly, the chlorine atom on the benzo[f] researchgate.netnih.govnaphthyridine ring can be displaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups. nsc.ruresearchgate.net This versatility is crucial in the synthesis of natural product analogues. For instance, the synthesis of isoaaptamine, a benzo[de] researchgate.netacs.orgnaphthyridine alkaloid, proceeds through quinolone intermediates that are cyclized to form the final benzonaphthyridine structure. nih.gov The ability to selectively functionalize the scaffold via intermediates like 2-chlorobenzo[f] researchgate.netnih.govnaphthyridine is key to accessing novel and structurally complex molecular architectures.
Development of Chemical Biology Probes and Tools
The unique structural and chemical properties of benzo[f] researchgate.netnih.govnaphthyridine derivatives have led to their use in the development of probes and tools for chemical biology. These molecules can be designed to interact with specific biological targets, such as enzymes or receptors, allowing for the interrogation of biological pathways.
A notable example is the design of benzo[de] researchgate.netnih.govnaphthyridin-7(8H)-ones as highly potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), an important enzyme in DNA repair. nih.gov One such inhibitor demonstrated exceptionally high potency against both the PARP1 enzyme and BRCA-deficient cancer cells. nih.gov These molecules function as chemical probes to study the effects of PARP inhibition, inducing DNA damage accumulation and disrupting the cell cycle in specific cell lines. nih.gov
Furthermore, nature itself provides examples of the utility of this scaffold. A novel alkaloid, identified as a benzo[f] researchgate.netnih.govnaphthyridine derivative with a complex side chain, was isolated from Streptomyces albogriseolus, a bacterium from mangrove sediments. nih.govnih.govmdpi.com The discovery of such natural products underscores the privileged nature of the benzo[f] researchgate.netnih.govnaphthyridine core in molecular recognition and biological activity, inspiring the synthesis of analogues as potential chemical biology tools. nih.govmdpi.com
Future Directions and Challenges in 2 Chlorobenzo F 1 2 Naphthyridine Research
Development of Novel and Sustainable Synthetic Routes for Targeted Derivatives
The synthesis of the benzo[f] nih.govmun.canaphthyridine core has been achieved through various methods, including intermolecular imino Diels-Alder reactions and microwave-assisted cascade processes. researchgate.netresearchgate.net For instance, a series of 1,3-diphenylbenzo[f] nih.govmun.canaphthyridine derivatives were successfully synthesized utilizing an intermolecular imino Diels-Alder reaction. researchgate.net Another approach has involved a microwave-assisted, one-pot cascade reaction to produce 5-aryl-benzo[f] nih.govmun.canaphthyridines. researchgate.net
However, a significant future challenge lies in the development of synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry. Current methods often rely on harsh reaction conditions, expensive catalysts, and generate considerable waste. mdpi.com Future research will likely focus on the use of more environmentally benign solvents, catalyst-free reactions, and atom-economical processes to construct the 2-Chlorobenzo[f] nih.govmun.canaphthyridine scaffold and its derivatives. mdpi.com The exploration of electrochemical synthesis, which can offer mild reaction conditions and reduce the need for chemical oxidants and reductants, presents a promising and sustainable alternative. nih.gov
A key objective will be to devise synthetic strategies that allow for the late-stage introduction of the chlorine atom at the 2-position, providing a modular approach to a diverse range of derivatives. This would enable the rapid generation of compound libraries for biological screening and materials testing.
Integration of Advanced Computational Methodologies for Predictive Design
Computational chemistry is poised to play an increasingly integral role in guiding the design of novel 2-Chlorobenzo[f] nih.govmun.canaphthyridine derivatives with tailored properties. Molecular docking studies have already been employed to understand the interaction of substituted benzo[f] nih.govmun.canaphthyridines with biological targets such as human Topoisomerase IIα. researchgate.net In these studies, the benzo[f] nih.govmun.canaphthyridine ring was observed to intercalate between DNA base pairs. researchgate.net
Looking ahead, the integration of more advanced computational techniques will be crucial. Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of 2-Chlorobenzo[f] nih.govmun.canaphthyridine and its analogs. mdpi.com Such calculations can help in understanding the influence of the chloro-substituent on the molecule's frontier molecular orbitals and its potential as an n-type semiconductor in organic electronics.
Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of 2-Chlorobenzo[f] nih.govmun.canaphthyridine derivatives with their biological activities or material properties. These predictive models will be invaluable in prioritizing synthetic targets and reducing the time and cost associated with experimental screening.
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The chemical reactivity of the benzo[f] nih.govmun.canaphthyridine core, while explored to some extent, still holds untapped potential. The electron-deficient nature of the naphthyridine rings makes them susceptible to nucleophilic attack, while the benzene (B151609) ring can undergo electrophilic substitution. The presence of the chlorine atom at the 2-position introduces an additional layer of complexity and opportunity.
Future research should focus on systematically exploring the reactivity of 2-Chlorobenzo[f] nih.govmun.canaphthyridine. This includes investigating its behavior in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov These reactions could be utilized to introduce a wide array of functional groups at the 2-position, thereby modulating the compound's electronic and steric properties.
Moreover, the reactivity of the nitrogen atoms within the naphthyridine system warrants further investigation. N-oxidation, for instance, could provide precursors for further functionalization or alter the biological activity of the molecule. nih.gov Understanding the regioselectivity of these reactions will be a key challenge and a focus of future synthetic efforts. A study on the reaction of benzo[f] nih.govmun.canaphthyridin-7-amine with aromatic aldehydes revealed cyclization to form benzimidazonaphthyridines instead of the expected azomethines, highlighting the potential for unexpected and novel transformations. researchgate.net
Expanding Applications in Emerging Areas of Materials Science and Chemical Biology
The unique structural and electronic properties of 2-Chlorobenzo[f] nih.govmun.canaphthyridine make it a promising candidate for a variety of applications in both materials science and chemical biology.
Materials Science: Nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) are of great interest for their applications in organic electronics. nih.gov The planar structure and potential for π-π stacking interactions make 2-Chlorobenzo[f] nih.govmun.canaphthyridine a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mun.carsc.org Future work should explore the synthesis of larger, more extended π-systems based on the 2-Chlorobenzo[f] nih.govmun.canaphthyridine core to tune the electronic bandgap and charge transport properties. The potential of related polycyclic aromatic hydrocarbons as cathode materials in aluminum-ion batteries has also been proposed, opening another avenue for exploration. nih.gov
Chemical Biology: Derivatives of the parent benzo[f] nih.govmun.canaphthyridine scaffold have already shown significant biological activity. For example, a novel alkaloid, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govmun.canaphthyridine-2-one, isolated from Streptomyces albogriseolus, displayed anticancer potency against a human stomach carcinoma cell line. nih.gov Furthermore, synthetic 1,3-diphenylbenzo[f] nih.govmun.canaphthyridine derivatives have exhibited cytotoxic activities against various human cancer cell lines and have been identified as potent inhibitors of human Topoisomerase IIα. researchgate.net
A significant future direction will be the systematic evaluation of 2-Chlorobenzo[f] nih.govmun.canaphthyridine and its derivatives for a broader range of biological activities, including as antimicrobial and antiviral agents. mdpi.com The chloro-substituent can enhance membrane permeability and introduce specific interactions with biological targets. The development of fluorescent probes based on this scaffold for sensing specific biomolecules or cellular environments is another exciting possibility, given that related chloro-substituted naphthyridines have been used for fluorescence sensing of DNA. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chlorobenzo[f][1,7]naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a cascade Ugi-3CR/Intramolecular Aza-Diels-Alder cycloaddition followed by aromatization. Key steps include:
- Step 1 : Ugi three-component reaction (Ugi-3CR) to form intermediate adducts.
- Step 2 : Intramolecular aza-Diels-Alder cyclization to construct the fused naphthyridine core.
- Step 3 : Aromatization via elimination or oxidative processes to finalize the structure.
Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement. For example, polar aprotic solvents like DMF enhance cyclization efficiency .
Q. How can structural characterization of this compound derivatives be systematically performed?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹) and compare with reference spectra of related naphthyridines .
- NMR : Analyze and chemical shifts to confirm regiochemistry. Long-range coupling in NMR helps distinguish positional isomers (e.g., 1,7- vs. 1,5-naphthyridines) .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS.
Q. What are the foundational biological activities reported for this compound derivatives?
- Methodological Answer : Screen derivatives against bacterial/fungal strains using disc diffusion assays and tube dilution tests. For example:
- Disc Testing : Measure inhibition zones (e.g., 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine showed zones >10 mm at 200 µg against Staphylococcus aureus) .
- MIC Determination : Use broth microdilution to quantify potency (e.g., MIC values ≤1 µg/mL for select Gram-positive pathogens) .
Advanced Research Questions
Q. How can QSAR models predict the bioactivity of this compound analogues?
- Methodological Answer : Apply machine learning (ML) algorithms to develop predictive models:
- Descriptor Selection : Use Genetic Function Approximation (GFA) and MP5 algorithms to identify relevant molecular descriptors (e.g., polar surface area, cLogP) .
- Model Validation : Compare MLR, ANN, and SVM models using metrics like R² and RMSE. For example, SVM achieved R² = 0.91 for PIP4K2A inhibitory activity prediction .
- Table : Key descriptors for PIP4K2A inhibition:
| Descriptor | Role in Activity |
|---|---|
| Topological polar SA | Membrane permeability |
| H-bond acceptor count | Target binding affinity |
| cLogP | Lipophilicity optimization |
Q. How can computational docking resolve contradictions in reported biological activity data?
- Methodological Answer : Perform molecular docking and MD simulations to validate hypotheses:
- Target Selection : Prioritize proteins with structural data (e.g., PIP4K2A or bacterial gyrase).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to assess binding modes. For example, chlorine at position 2 enhances hydrophobic interactions in PIP4K2A’s ATP-binding pocket .
- Validation : Cross-check docking scores (e.g., ∆G ≤ -8 kcal/mol) with experimental IC₅₀ values to resolve outliers.
Q. What strategies improve regioselectivity in functionalizing the 1,7-naphthyridine core?
- Methodological Answer : Leverage steric and electronic effects:
- Electrophilic Substitution : Chlorine at position 2 directs electrophiles to para positions due to its electron-withdrawing effect .
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids. Optimize ligands (e.g., XPhos) to minimize homocoupling .
- Table : Regioselectivity trends in 1,7-naphthyridine derivatives:
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| 2 | Electrophilic | Halogenation, Nitration |
| 4 | Nucleophilic | Amination, Alkylation |
Guidance for Experimental Design
- Data Contradiction Analysis : When bioactivity data conflicts, validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Re-synthesize compounds to rule out purity issues .
- Ethical and Feasibility Checks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets. For example, focus on understudied bacterial targets to align with antibiotic resistance research needs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
